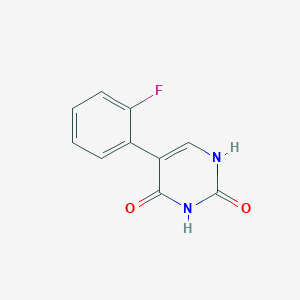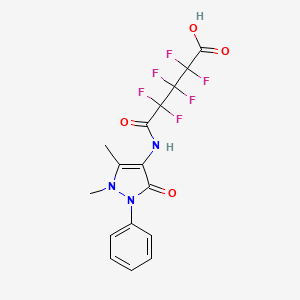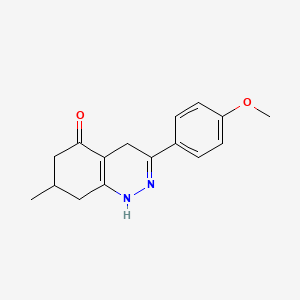
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, referred to as “MMPHPC”, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MMPHPC is a member of the cinnolinone family of compounds and is structurally similar to other compounds in this family, such as cinnolin-4-one and cinnolin-3-one. MMPHPC has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent.
Mecanismo De Acción
MMPHPC has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPHPC has been found to have various biochemical and physiological effects. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Furthermore, MMPHPC has been found to act as an antioxidant and to have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMPHPC for laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, its anti-inflammatory properties, and its potential applications in the treatment of cancer. The limitations of using MMPHPC for laboratory experiments include its limited availability and the fact that it is a synthetic compound that must be synthesized in the laboratory.
Direcciones Futuras
The future directions for research on MMPHPC include further studies into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and formulation of MMPHPC for different applications. Finally, further research is needed to determine the long-term safety and efficacy of MMPHPC.
Métodos De Síntesis
MMPHPC is synthesized through a two-step process. The first step involves the reaction of the starting material 4-methoxyphenyl-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, MMPHPC, as well as byproducts such as water and sodium chloride. The second step involves the purification of the product by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MMPHPC has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent. In addition, MMPHPC has been studied for its ability to act as an antioxidant and for its potential applications in the treatment of cancer.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-7-15-13(16(19)8-10)9-14(17-18-15)11-3-5-12(20-2)6-4-11/h3-6,10,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTVYWDCPMYSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)OC)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


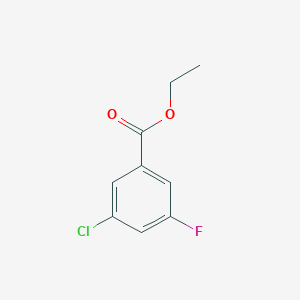
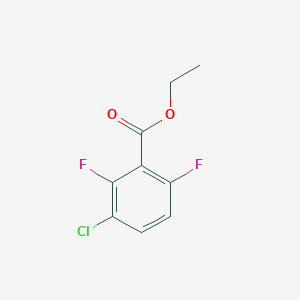


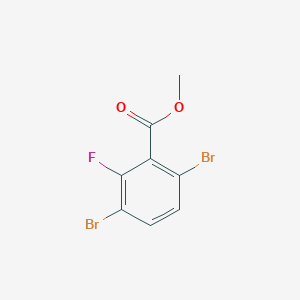
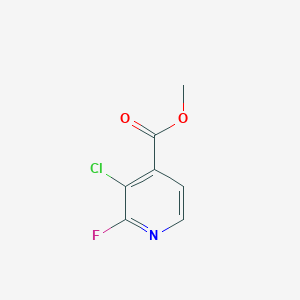


![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
